4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a dimethylpyrimidinylamine moiety
Preparation Methods
The synthesis of 4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a methoxyphenyl group is introduced to the piperazine ring.
Attachment of the pyrimidinylamine moiety: This step involves the reaction of the piperazine derivative with a pyrimidine compound under specific conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Scientific Research Applications
4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine include other piperazine derivatives and pyrimidine-based compounds. Some examples are:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and methoxyphenyl group, but with different substituents.
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1^3,7]decan-1-amine fumarate: Another piperazine derivative with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H25N5O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C18H25N5O/c1-21(2)18-19-8-7-17(20-18)23-11-9-22(10-12-23)14-15-5-4-6-16(13-15)24-3/h4-8,13H,9-12,14H2,1-3H3 |
InChI Key |
BSGCOBRMRAXWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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